![molecular formula C20H22N4O B2361034 3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415602-42-3](/img/structure/B2361034.png)
3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
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Description
The compound “3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published in the last several years .Future Directions
properties
IUPAC Name |
3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20-18-5-1-2-6-19(18)22-15-24(20)14-16-7-10-23(11-8-16)13-17-4-3-9-21-12-17/h1-6,9,12,15-16H,7-8,10-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGNFATWGLGRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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